molecular formula C4H5ClN4 B126448 6-Chloropyrimidine-4,5-diamine CAS No. 4316-98-7

6-Chloropyrimidine-4,5-diamine

Cat. No. B126448
CAS RN: 4316-98-7
M. Wt: 144.56 g/mol
InChI Key: VNSFICAUILKARD-UHFFFAOYSA-N
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Patent
US08481550B2

Procedure details

A suspension of 5-Amino-4,6-dichloropyrimidine (3 g, 0.02 mol) in ammonia (25 mL, 7N/MeOH, 0.175 mole) was heated at 118° C. overnight(under pressure). The reaction was cooled to 23° C., filtered and washed with ethanol to obtain 1.92 g (70%).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](Cl)=[N:4][CH:5]=[N:6][C:7]=1[Cl:8].[NH3:10]>>[Cl:8][C:7]1[N:6]=[CH:5][N:4]=[C:3]([NH2:10])[C:2]=1[NH2:1]

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
NC=1C(=NC=NC1Cl)Cl
Name
Quantity
25 mL
Type
reactant
Smiles
N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
118 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to 23° C.
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with ethanol
CUSTOM
Type
CUSTOM
Details
to obtain 1.92 g (70%)

Outcomes

Product
Name
Type
Smiles
ClC1=C(C(=NC=N1)N)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.